P-Tolylurea
Overview
Description
P-Tolylurea: is an organic compound with the chemical formula C8H10N2O . It is a derivative of urea where one of the hydrogen atoms is replaced by a p-tolyl group. This compound appears as colorless crystals and is slightly soluble in hot water .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyanate Method: One common method for synthesizing p-tolylurea involves the reaction of p-toluidine with sodium cyanate in an aqueous solution. The reaction is typically carried out at a temperature of around 35°C.
Industrial Production Methods: Industrially, this compound can be produced by reacting p-toluidine with urea in the presence of a catalyst.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: P-Tolylurea can undergo oxidation reactions, particularly at the methyl group attached to the aromatic ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can convert the carbonyl group to an amine.
Substitution: this compound can participate in substitution reactions, especially electrophilic aromatic substitution, where the methyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Formation of p-toluic acid.
Reduction: Formation of p-tolylamine.
Substitution: Formation of various substituted this compound derivatives.
Scientific Research Applications
Chemistry: P-Tolylurea is used as an intermediate in the synthesis of various organic compounds. It is also studied for its reactivity and properties in different chemical reactions.
Mechanism of Action
P-Tolylurea exerts its effects primarily through its interactions with biological molecules. It has been found to affect hematopoietic tumors, specifically malignant lymphomas, in male mice. The compound reacts with azo and diazo compounds to generate toxic gases, which can have significant biological effects.
Comparison with Similar Compounds
Tolbutamide: A sulfonylurea drug used in the treatment of diabetes.
Glyburide: Another sulfonylurea drug with similar metabolic pathways.
Dymuron: A herbicide with a similar structure and mechanism of action.
Uniqueness: P-Tolylurea is unique in its specific interactions with biological molecules and its applications in various fields, including chemistry, biology, medicine, and industry. Its ability to undergo a wide range of chemical reactions also sets it apart from other similar compounds.
Properties
IUPAC Name |
(4-methylphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-2-4-7(5-3-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSHKWHLXNDUST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Record name | P-TOLYLUREA | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021366 | |
Record name | p-Tolylurea | |
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Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-tolylurea appears as colorless crystals. (NTP, 1992) | |
Record name | P-TOLYLUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21135 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Slightly soluble in hot water (NTP, 1992) | |
Record name | P-TOLYLUREA | |
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URL | https://cameochemicals.noaa.gov/chemical/21135 | |
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CAS No. |
622-51-5 | |
Record name | P-TOLYLUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21135 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-(4-Methylphenyl)urea | |
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Record name | 4-Tolylurea | |
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Record name | P-TOLYLUREA | |
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Record name | p-Tolylurea | |
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Record name | p-tolylurea | |
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Record name | 4-TOLYLUREA | |
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Melting Point |
361 °F (NTP, 1992) | |
Record name | P-TOLYLUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21135 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone:
A: Studies using carbonyl-14C-labeled dymron in soil demonstrated that the urea bond remains stable for extended periods, as evidenced by the minimal release of 14CO2. [] This suggests that dymron degradation in the environment primarily occurs through other pathways, likely mediated by soil microorganisms.
A: Research on α-methylbenzyl phenylurea derivatives, which share structural similarities with p-tolylurea, reveals distinct SAR patterns in rice and barnyard millet. [] In rice, the R-enantiomers with propyl (4-Pr) or butyl (4-Bu) substituents on the phenyl ring exhibited the most potent root growth inhibition. In contrast, barnyard millet showed sensitivity to both R- and S-enantiomers, with the most potent inhibition observed for the R-enantiomer containing a 2-F-5-CF3 substituent. These findings highlight the influence of stereochemistry and substituent effects on the herbicidal activity and selectivity of these compounds.
A: Studies have identified several key metabolites of dymron in soil, including cumylurea, this compound, 1-(α,α-dimethylbenzyl)-3-(4′-hydroxymethylphenyl)urea, and 1-(α,α-dimethylbenzyl)-3-(4′-carboxyphenyl)urea. [] The formation of these metabolites suggests that microbial activity plays a crucial role in dymron degradation. Specifically, cumylurea production likely involves an unstable intermediate metabolite generated by soil microorganisms.
A: Dymron and dimepiperate can protect rice from azimsulfuron injury through two primary mechanisms. [] First, they reduce the uptake of azimsulfuron by rice roots. Second, they enhance the detoxification of azimsulfuron within the plant by promoting O-demethylation of the herbicide. This combined effect helps maintain rice health while still allowing for effective weed control.
A: While the provided research does not directly address the carcinogenicity of this compound, one study examined the long-term effects of this compound in mice and rats. [] This study found that this compound caused malignant lymphomas in male mice, suggesting potential carcinogenic properties. Further research is necessary to fully evaluate the long-term health effects and potential carcinogenicity of this compound in different species.
A: Various analytical methods are essential for studying this compound and related compounds. Infrared (IR) spectroscopy has been used to analyze this compound and its isotopically labeled counterpart. [] High-performance liquid chromatography (HPLC) is likely used to separate and quantify these compounds in complex mixtures, while mass spectrometry (MS) can provide precise molecular weight determination and structural information. Nuclear magnetic resonance (NMR) spectroscopy would be valuable for elucidating the complete structure and dynamics of these molecules.
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